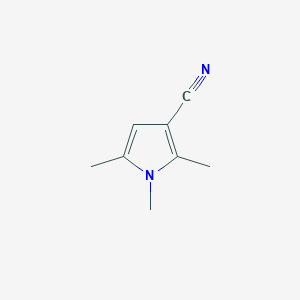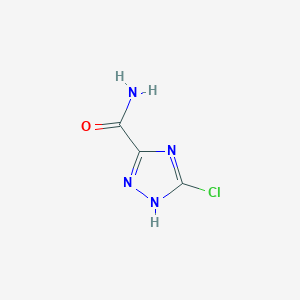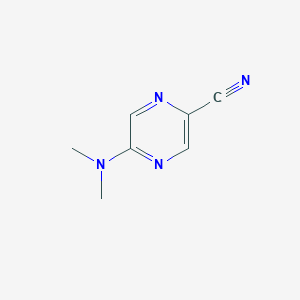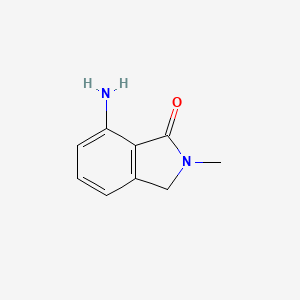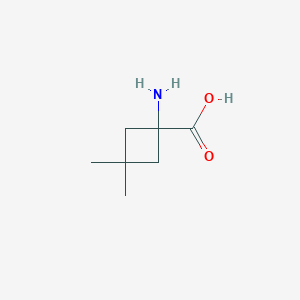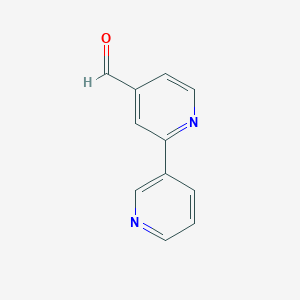
2-(Pyridin-3-yl)isonicotinaldehyde
Descripción general
Descripción
“2-(Pyridin-3-yl)isonicotinaldehyde” is a chemical compound that falls under the category of pyridinecarboxaldehydes . Pyridinecarboxaldehydes are a group of compounds where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . These compounds have been the subject of several experimental and theoretical investigations .
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyridin-3-yl)isonicotinaldehyde” has been reported in the literature. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods . Another study reported the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines from 3-cyanochromone with 1,1-enediamines .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)isonicotinaldehyde” can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV-visible spectroscopy . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .
Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-3-yl)isonicotinaldehyde” can be complex and varied. For example, a study reported the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines from 3-cyanochromone with 1,1-enediamines via an unprecedented cascade reaction .
Aplicaciones Científicas De Investigación
Antibacterial Application
- Summary of Application : This compound has been used in the synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . These derivatives have shown significant antimicrobial activity.
- Methods of Application : The structures of the compounds were confirmed by spectral and CHN analysis . The compounds were examined for in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .
- Results or Outcomes : The study resulted in the development of new antimicrobial agents that can potentially overcome resistant microorganisms .
Anti-Fibrosis Application
- Summary of Application : This compound has been used in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have shown potential anti-fibrotic activities.
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Bactericidal Cotton Engineering
- Summary of Application : This compound has been used in the engineering of super bactericidal cotton using pyridinium/di-N-chloramine siloxane with intensified synergism .
- Methods of Application : A silane with precursors of one pyridinium and two N-chloramine sites was synthesized, hydrolyzed and dehydrocondensed into a silicone modifier on cotton cellulose . The modifier on cotton was quaternized and chlorinated to transform the one pyridine and two amide N–H structures in each unit of the silicone to pyridinium and N-chloramine counterparts .
- Results or Outcomes : The pyridinium/di-N-chloramine silicone coating exhibited extraordinary durability towards UV irradiation, washing cycles and long-term storage due to the good UV resistance and chemical inertness of pyridinium and silicone backbone .
Synthesis of Pyridin-2-yl-methanones
- Summary of Application : This compound has been used in an efficient copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones via the direct oxidation of Csp3-H with water .
- Results or Outcomes : The study demonstrated an efficient method for the synthesis of pyridin-2-yl-methanones .
Synthesis of Enantiomerically Pure Diamines
- Summary of Application : This compound has been used in the synthesis of enantiomerically pure (1S,2S)-1,2-di (pyridin-2-yl)- and (1R,2R)-1,2-di (pyridin-4-yl)-ethane-1,2-diamines .
- Methods of Application : The diamines were synthesized from commercial picolinaldehyde or isonicotinaldehyde and 2,2′-((1S,2S)-1,2-diaminoethane-1,2-diyl)diphenol (HPEN) via a stereospecific diaza-Cope rearrangement .
- Results or Outcomes : The study resulted in the synthesis of enantiomerically pure diamines .
Vibrational Assignments and Molecular Characteristics
- Summary of Application : This compound, also known as pyridine-4-carboxaldehyde (4-formylpyridine), has been the subject of several experimental and theoretical investigations . The main focus of these studies is on the structural, energetic, and vibrational properties of monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
- Methods of Application : Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of isonicotinaldehyde were recorded . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .
- Results or Outcomes : Structure parameters, IR, Raman, and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters . Complete vibrational assignments were made for the molecules unambiguously, using PED and eigenvectors calculated in the process .
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-5-13-11(6-9)10-2-1-4-12-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZFDDKPDGHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298315 | |
| Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)isonicotinaldehyde | |
CAS RN |
1214347-98-4 | |
| Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214347-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)
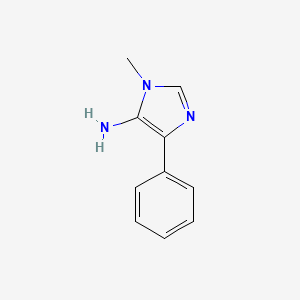
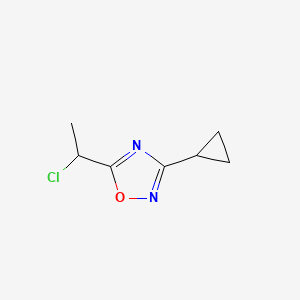
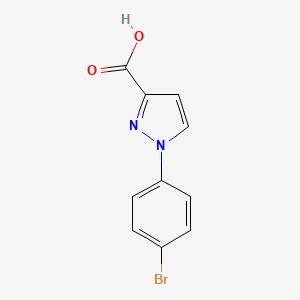
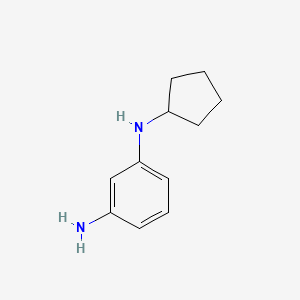
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
